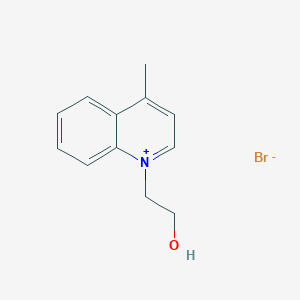

1-(2-Hydroxyethyl)lepidinium Bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-(2-Hydroxyethyl)lepidinium Bromide typically involves the reaction of 4-methylquinoline with 2-bromoethanol under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .

Analyse Des Réactions Chimiques

1-(2-Hydroxyethyl)lepidinium Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated quinolines .

Applications De Recherche Scientifique

1-(2-Hydroxyethyl)lepidinium Bromide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-(2-Hydroxyethyl)lepidinium Bromide involves its interaction with molecular targets, such as enzymes or receptors, through its aromatic and hydroxyethyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions . The specific pathways and targets depend on the context of the research and the experimental conditions .

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethyl)lepidinium Bromide can be compared with other similar compounds, such as:

- 1-(2-Hydroxyethyl)-4-methylquinolinium Chloride

- 1-(2-Hydroxyethyl)-4-methylquinolinium Iodide

- N-(2-Hydroxyethyl)-4-methylquinolinium Bromide

These compounds share similar structures but differ in their halide ions, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific bromide ion, which can affect its chemical properties and interactions .

Activité Biologique

1-(2-Hydroxyethyl)lepidinium bromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : 1-(2-Hydroxyethyl)-N,N,N-trimethyl-1-hexanaminium bromide

- CAS Number : 26468-13-3

- Molecular Formula : C10H20BrN2O

- Molecular Weight : 284.18 g/mol

The compound features a quaternary ammonium structure, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth.

Efficacy Against Bacterial Strains

A study conducted by demonstrated that this compound had notable antibacterial activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing that the compound effectively inhibits bacterial growth at low concentrations.

Efficacy Against Fungal Strains

In addition to its antibacterial properties, the compound also showed antifungal activity against common pathogens such as:

- Candida albicans

- Aspergillus niger

The antifungal effectiveness was assessed using agar diffusion methods, indicating a potential role in treating fungal infections.

The mechanism by which this compound exerts its antimicrobial effects is primarily attributed to its ability to disrupt microbial cell membranes. The quaternary ammonium structure allows it to interact with the negatively charged components of bacterial and fungal membranes, leading to increased permeability and eventual cell lysis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from notable research:

Propriétés

IUPAC Name |

2-(4-methylquinolin-1-ium-1-yl)ethanol;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO.BrH/c1-10-6-7-13(8-9-14)12-5-3-2-4-11(10)12;/h2-7,14H,8-9H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKKLHZRZRYVRC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C2=CC=CC=C12)CCO.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475878 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26468-13-3 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.